molecular formula C11H10O3 B14161001 (7-Oxocyclohepta-1,3,5-trien-1-yl) 2-methylprop-2-enoate CAS No. 29832-29-9

(7-Oxocyclohepta-1,3,5-trien-1-yl) 2-methylprop-2-enoate

Cat. No.: B14161001
CAS No.: 29832-29-9
M. Wt: 190.19 g/mol
InChI Key: BHKQCZGFIQOMFC-UHFFFAOYSA-N
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Description

(7-Oxocyclohepta-1,3,5-trien-1-yl) 2-methylprop-2-enoate is a chemical compound with the molecular formula C11H10O3. It is also known by its synonym, 2-Methacryloyloxy-tropon . This compound is characterized by a cycloheptatriene ring with a ketone group at the 7th position and an ester group derived from 2-methylprop-2-enoic acid.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (7-Oxocyclohepta-1,3,5-trien-1-yl) 2-methylprop-2-enoate typically involves the esterification of 7-oxocyclohepta-1,3,5-triene with 2-methylprop-2-enoic acid. This reaction can be catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid under reflux conditions .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration are crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions

(7-Oxocyclohepta-1,3,5-trien-1-yl) 2-methylprop-2-enoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

(7-Oxocyclohepta-1,3,5-trien-1-yl) 2-methylprop-2-enoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and polymer chemistry.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (7-Oxocyclohepta-1,3,5-trien-1-yl) 2-methylprop-2-enoate involves its interaction with specific molecular targets. The compound’s ester and ketone groups allow it to participate in various biochemical pathways, potentially inhibiting or activating enzymes and receptors. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2-Methacryloyloxyethyl phosphoryldimethyl ester
  • 2-Methacryloyloxy-tropon

Uniqueness

(7-Oxocyclohepta-1,3,5-trien-1-yl) 2-methylprop-2-enoate is unique due to its cycloheptatriene ring structure combined with both ketone and ester functionalities.

Properties

CAS No.

29832-29-9

Molecular Formula

C11H10O3

Molecular Weight

190.19 g/mol

IUPAC Name

(7-oxocyclohepta-1,3,5-trien-1-yl) 2-methylprop-2-enoate

InChI

InChI=1S/C11H10O3/c1-8(2)11(13)14-10-7-5-3-4-6-9(10)12/h3-7H,1H2,2H3

InChI Key

BHKQCZGFIQOMFC-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C(=O)OC1=CC=CC=CC1=O

Origin of Product

United States

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